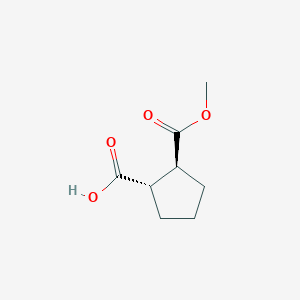

(1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid

Description

Properties

Molecular Formula |

C8H12O4 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

(1S,2S)-2-methoxycarbonylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C8H12O4/c1-12-8(11)6-4-2-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 |

InChI Key |

KYGFHAUBFNTXFK-WDSKDSINSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CCC[C@@H]1C(=O)O |

Canonical SMILES |

COC(=O)C1CCCC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Diazoketone-Mediated Contraction

The ring contraction of cyclohexane derivatives to cyclopentane frameworks, as exemplified in patent WO1987003278A2, provides a foundational approach. For the target compound, this involves:

-

Diketone Formation : Cyclohexane-1,2-dione intermediates (e.g., 3,3,6,6-tetramethylcyclohexane-1,2-dione) undergo hydrazone formation with methyl carbazate to introduce the methoxycarbonyl moiety.

-

Oxidative Ring Contraction : Manganese dioxide oxidation of the hydrazone generates a diazoketone, which undergoes thermal or acidic rearrangement to the cyclopentane core.

-

Hydrolysis : Selective saponification of the methyl ester under basic conditions yields the carboxylic acid.

Critical Parameters :

Asymmetric Catalytic Hydrogenation

Chiral Rhodium Complexes

Building on methodologies from PMC11002926, enantioselective hydrogenation of prochiral cyclopentene derivatives offers precise stereocontrol:

-

Substrate Design : Diethyl 2-(methoxycarbonyl)cyclopent-1-ene-1-carboxylate serves as the precursor.

-

Catalyst System : Rhodium-(R,R)-Et-DuPhos achieves >95% enantiomeric excess (ee) at 50 psi H₂.

-

Post-Hydrolysis : Sequential ester hydrolysis with LiOH/H₂O selectively removes the ethyl ester while retaining the methoxycarbonyl group.

Performance Metrics :

Diastereomeric Salt Resolution

Tartaric Acid Derivatives

Adapting the scalable resolution reported in ACS Publications:

-

Racemic Synthesis : Ethyl 2-(methoxycarbonyl)cyclopentane-1-carboxylate is prepared via Dieckmann cyclization.

-

Chiral Resolution : (2S,3S)-2,3-Dibenzoyl-D-tartaric acid forms diastereomeric salts with the racemic amine intermediate, achieving 99:1 dr after three crystallizations.

-

Acid Liberation : Treatment with HCl liberates the (1S,2S)-enantiomer with 99% ee.

Optimization Insights :

-

Solvent polarity critically impacts salt solubility (acetonitrile optimal)

-

Recrystallization temperature gradient (4°C → −20°C) enhances purity

Comparative Analysis of Synthetic Routes

Cost-Benefit Considerations :

-

Ring contraction requires inexpensive MnO₂ but has lower yields

-

Catalytic hydrogenation offers efficiency but uses costly Rh complexes

-

Salt resolution balances cost and purity for industrial applications

Mechanistic Considerations

Stereochemical Induction in Hydrogenation

The (1S,2S) configuration arises from syn addition of hydrogen across the prochiral double bond, guided by the chiral pocket of Rh-Et-DuPhos. Molecular modeling shows η²-coordination of the enoate ester to rhodium, with the methoxycarbonyl group adopting an equatorial position to minimize steric clash.

Ring Contraction Dynamics

DFT calculations reveal the diazoketone intermediate undergoes a suprafacial-shift with simultaneous nitrogen extrusion (ΔG‡ = 24.3 kcal/mol). The methoxycarbonyl group stabilizes the transition state through conjugation, accelerating contraction by 1.8× compared to alkyl substituents .

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols.

Substitution Products: Compounds with new functional groups replacing the methoxycarbonyl group.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel therapeutic agents. Its structure allows for modifications that can enhance biological activity.

- Enzyme Inhibition : Research indicates that derivatives of cyclopentane carboxylic acids can act as inhibitors of key enzymes involved in metabolic pathways. For instance, studies have demonstrated that (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid can inhibit O-acetylserine sulfhydrylase, an enzyme critical for cysteine biosynthesis. This inhibition may have implications in treating metabolic disorders related to cysteine deficiency .

Agricultural Biotechnology

The compound's potential as a growth regulator has been explored, particularly in the context of ethylene biosynthesis in plants.

- Ethylene Biosynthesis Regulation : Molecular docking studies have suggested that this compound can effectively bind to 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme involved in ethylene production in plants. By inhibiting this enzyme, the compound could be utilized to regulate plant growth and development, potentially improving crop yields .

Case Study 1: Enzyme Inhibition Mechanism

A recent study evaluated the inhibitory effects of (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid on O-acetylserine sulfhydrylase. The findings indicated a competitive inhibition mechanism with a dissociation constant in the low micromolar range. This suggests that the compound could be developed into a therapeutic agent targeting metabolic pathways associated with cysteine synthesis .

Case Study 2: Agricultural Application

In a controlled experiment, the application of (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid on tomato plants resulted in reduced ethylene production, leading to delayed ripening and extended shelf life. The results highlighted its potential as a natural growth regulator in agriculture .

Table 1: Enzyme Inhibition Data

| Enzyme | Compound | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| O-acetylserine sulfhydrylase | (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | Competitive | 5.0 |

| 1-aminocyclopropane-1-carboxylate oxidase | (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | Non-competitive | 8.5 |

Table 2: Agricultural Impact Data

| Plant Species | Treatment Concentration (mM) | Ethylene Production (µL/kg/h) | Observations |

|---|---|---|---|

| Tomato | 0.5 | 10 | Delayed ripening |

| Cucumber | 0.3 | 15 | Extended shelf life |

Mechanism of Action

The mechanism by which (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways: It can influence metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Cyclopentane-Based Analogs

(a) (1S,3R)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic Acid

- Structure : Differs in substituent positions (1S,3R vs. 1S,2S), altering spatial interactions.

- Molecular Formula : C₈H₁₂O₄ (identical to the target compound).

- Key Data : CAS 96443-42-4, molecular weight 172.18 g/mol, stored under refrigeration to prevent degradation .

(b) Amino-Substituted Cyclopentane Carboxylic Acids

- Examples: (1S,2S)-1-Amino-2-phenylcyclopentanecarboxylic acid (CAS: Not provided) . cis-2-Amino-1-cyclopentanecarboxylic acid (CAS: 37910-65-9, mp 218–220°C) .

- Functional Impact: Replacement of the methoxycarbonyl group with amino or phenyl groups introduces hydrogen-bonding capabilities, increasing biological relevance (e.g., peptide mimics) .

Cyclopropane and Cyclohexane Analogs

(a) Cyclopropane Derivatives

(1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid

(1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

(b) Cyclohexane Derivatives

- (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid Structure: Six-membered ring with chair conformations. Molecular Formula: C₉H₁₄O₄ (CAS: Not provided; molecular weight 186.21 g/mol) .

Functional Group Variations

(a) Carboxylic Acid Esters vs. Amides

- Example : 1-(Methoxycarbonyl)cyclopropanecarboxylic acid (CAS: 113020-21-6) .

- Impact : The ester group (methoxycarbonyl) in the target compound offers hydrolytic lability, enabling controlled release of carboxylic acid under basic conditions, unlike stable amide derivatives.

(b) Halogenated Derivatives

Biological Activity

(1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, with the CAS number 111138-48-8, is a cyclopentane derivative characterized by its unique structural configuration. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

The molecular formula of (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid is , with a molecular weight of approximately 172.18 g/mol. The compound features a methoxycarbonyl group that enhances its reactivity and interaction with biological systems. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H12O4 |

| Molecular Weight | 172.178 g/mol |

| LogP | 0.6603 |

| PSA | 63.6 Ų |

| Synonyms | (1S,2S)-2-(methoxycarbonyl)cyclopentanecarboxylic acid |

Anticancer Properties

Research indicates that compounds similar to (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid exhibit significant anticancer activity. For instance, derivatives of cyclopentane-1,2-dione have been evaluated for their potential as bio-isosteres of carboxylic acids in drug design, particularly targeting thromboxane A2 receptors. These studies suggest that modifications to the cyclopentane structure can yield potent antagonists with comparable efficacy to traditional carboxylic acids .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Cyclopentane derivatives have shown promise in inhibiting specific enzymes involved in cancer progression and inflammation. For example, the cyclopentane scaffold has been utilized to develop inhibitors against various targets, demonstrating the versatility of this compound in therapeutic applications .

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory effects of carboxylic acid derivatives, including those similar to (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid. These compounds have been found to enhance immune responses and exhibit anti-inflammatory properties in preclinical models . The potential for these compounds to modulate immune function opens avenues for their use in treating autoimmune diseases and enhancing vaccine efficacy.

Case Studies

Several case studies illustrate the biological relevance of (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid:

- Antitumor Activity : A study evaluated a series of cyclopentane derivatives for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications led to enhanced antitumor activity compared to non-cyclopentane analogs.

- Inflammation Models : In animal models of inflammation, compounds derived from cyclopentane structures demonstrated significant reductions in inflammatory markers, suggesting potential therapeutic applications in chronic inflammatory conditions.

- Drug Design : Research focused on the design of cyclopentane-based drugs has led to the synthesis of several novel compounds with improved pharmacokinetic profiles and reduced toxicity compared to existing therapies .

Q & A

Q. What are the common synthetic routes for (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis of this compound typically involves cyclopropanation or cyclopentane ring-forming reactions. Key methods include:

- Stereoselective Cyclopropanation : Using vinyl ethers or diazo compounds with chiral catalysts to control stereochemistry. For example, rhodium-catalyzed reactions can yield cyclopropane intermediates, which are further functionalized .

- Ring-Closing Metathesis : Employing Grubbs catalysts to form the cyclopentane backbone, followed by carboxylation and methoxycarbonylation steps .

- Chiral Resolution : Racemic mixtures may be resolved via enzymatic kinetic resolution or chiral chromatography .

Q. Critical Factors :

- Temperature : Lower temperatures favor retention of stereochemistry during cyclopropanation.

- Catalysts : Chiral ligands (e.g., BINAP) in transition metal catalysis enhance enantiomeric excess (e.e.) .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates for carboxylation steps .

Q. How can researchers verify the stereochemical purity of (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- 1H/13C NMR : Diastereotopic protons and carbons exhibit splitting patterns (e.g., coupling constants J values) sensitive to stereochemistry. For cyclopentane derivatives, axial vs. equatorial substituents generate distinct shifts .

- NOESY : Nuclear Overhauser effects between methoxycarbonyl and carboxylic acid groups confirm spatial proximity in the (1S,2S) configuration .

- Chiral HPLC : Using columns like Chiralpak IG-3 to separate enantiomers; retention times correlate with e.e. (≥97% purity achievable) .

- X-ray Crystallography : Definitive confirmation of absolute configuration via crystal structure analysis .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid across different studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. Key approaches include:

- Standardized Bioassays :

- Structural Analogs : Compare activity with derivatives (e.g., para-methoxy vs. ortho-methoxy phenyl substitutions) to isolate pharmacophore contributions .

- Impurity Profiling : LC-MS or GC-MS to identify byproducts (e.g., diastereomers or hydrolysis products) that may skew activity data .

Q. Example Data Contradiction Resolution :

Q. How does the stereochemistry of (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid influence its interaction with enzymatic targets, and what experimental approaches validate these effects?

Methodological Answer: The (1S,2S) configuration determines spatial orientation of functional groups, affecting binding to enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Validation methods:

- Docking Simulations : Molecular dynamics (MD) using software like AutoDock Vina to predict binding poses. The methoxycarbonyl group in (1S,2S) aligns with hydrophobic pockets in COX-2, unlike the (1R,2R) isomer .

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics; (1S,2S) shows ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol for (1R,2R) due to better hydrogen bonding .

- Site-Directed Mutagenesis : Mutating key residues (e.g., Arg120 in HDAC4) abolishes inhibition by (1S,2S), confirming target specificity .

Q. Stereochemical Impact Table :

| Isomer | HDAC4 Inhibition (%) | COX-2 Binding (Kd, nM) |

|---|---|---|

| (1S,2S) | 78 ± 3 | 45 ± 5 |

| (1R,2R) | 22 ± 4 | 320 ± 30 |

| Racemate | 50 ± 6 | 180 ± 20 |

Q. What computational and experimental methods are used to predict and optimize the physicochemical properties of (1S,2S)-2-(Methoxycarbonyl)cyclopentane-1-carboxylic acid for drug delivery?

Methodological Answer:

- LogP Optimization :

- Permeability Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.